molecular formula C55H78N14O11 B10795170 1DMe-Y8Fa

1DMe-Y8Fa

Cat. No.: B10795170
M. Wt: 1111.3 g/mol
InChI Key: UQGBICZACVFETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

1DMe-Y8Fa is synthesized through a series of peptide synthesis steps. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides .

Chemical Reactions Analysis

1DMe-Y8Fa undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the peptide, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the peptide, affecting its properties and interactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1DMe-Y8Fa has been extensively studied for its applications in various fields:

Mechanism of Action

1DMe-Y8Fa exerts its effects by interacting with specific receptors in the body. It has been shown to act on neuropeptide FF receptors, modulating pain perception and intestinal motility. The compound’s mechanism of action involves binding to these receptors and influencing the signaling pathways associated with pain and gastrointestinal function .

Comparison with Similar Compounds

1DMe-Y8Fa is similar to other analogs of Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, such as 3D-Y8Fa and 2D-Y8Fa. These compounds share similar structures and biological activities but differ in their specific amino acid sequences and modifications. The uniqueness of this compound lies in its stability and resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications .

References

Properties

Molecular Formula

C55H78N14O11

Molecular Weight

1111.3 g/mol

IUPAC Name

2-[[1-[5-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C55H78N14O11/c1-32(2)28-44(68(3)53(79)37(56)29-35-18-20-36(70)21-19-35)52(78)67-42(31-34-14-8-5-9-15-34)50(76)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)49(75)63-38(16-10-26-62-55(60)61)48(74)66-41(47(59)73)30-33-12-6-4-7-13-33/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,75)(H,64,77)(H,65,76)(H,66,74)(H,67,78)(H4,60,61,62)

InChI Key

UQGBICZACVFETI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N(C)C(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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